3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multi-step procedures. One common method involves the reaction of aniline derivatives with ammonium thiocyanate under electrosynthesis conditions. This process is carried out in the presence of sodium bromide as an electrolyte and brominating agent at room temperature in isopropyl alcohol (i-PrOH) as a solvent .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often focus on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as the use of electrosynthesis, are increasingly favored due to their energy efficiency and reduced use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential as an antibacterial and antifungal agent
Medicine: It is investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties
Industry: It is used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to the inhibition of enzymes or receptors, modulation of signaling pathways, and induction of cellular responses. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-one: Known for its antibacterial properties.
3-(Piperazin-1-yl)-1,2-benzothiazole: Studied for its antibacterial and antifungal activities.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C24H30N2O3S |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C24H30N2O3S/c1-2-15-12-16-22(28)18(24-25-19-8-4-5-9-20(19)30-24)14-29-23(16)17(21(15)27)13-26-10-6-3-7-11-26/h4-5,8-9,14-17,21,23,27H,2-3,6-7,10-13H2,1H3 |
InChI Key |
WAMRCUBIGSBZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2C(C(C1O)CN3CCCCC3)OC=C(C2=O)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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